molecular formula C17H21ClN6O B2538047 1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1797669-85-2

1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2538047
CAS No.: 1797669-85-2
M. Wt: 360.85
InChI Key: WLKQPUXQMYZVGQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a dimethylamino group, a pyrrolidinyl group, and a pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrimidinyl core, followed by the introduction of the pyrrolidinyl group, the dimethylamino group, and finally the chlorophenyl group. Reaction conditions may vary, but common reagents include organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger volumes, and implementing purification techniques such as crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: Researchers may investigate its potential therapeutic effects, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases.

    Industry: The compound could be used in the development of new materials, pharmaceuticals, or agrochemicals, depending on its properties and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiourea: This compound features a thiourea group instead of a urea group, which may result in different reactivity and biological activity.

    1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)carbamate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O/c1-23(2)15-14(11-19-16(22-15)24-9-5-6-10-24)21-17(25)20-13-8-4-3-7-12(13)18/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKQPUXQMYZVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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